molecular formula C13H10F3NO3 B3055378 2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 64321-70-6

2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No.: B3055378
CAS No.: 64321-70-6
M. Wt: 285.22 g/mol
InChI Key: OANGVTYJJMPLQU-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative with a trifluoromethyl group and an ethyl group attached to the quinoline ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-ethylquinoline-3-carboxylic acid as the starting material.

  • Hydroxylation: The hydroxy group can be introduced using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic routes for large-scale synthesis, ensuring cost-effectiveness, and maintaining environmental safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like KMnO4 or OsO4.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions can occur at various positions on the quinoline ring, often involving nucleophilic substitution with suitable reagents.

Common Reagents and Conditions:

  • Oxidation: KMnO4, OsO4, and hydrogen peroxide (H2O2).

  • Reduction: LiAlH4, sodium borohydride (NaBH4).

  • Substitution: Nucleophiles like amines, alcohols, and halides.

Major Products Formed:

  • Oxidation: Hydroxylated derivatives.

  • Reduction: Reduced quinoline derivatives.

  • Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate: A closely related compound with similar properties but lacking the carboxylic acid group.

  • 2-Methyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: The presence of the ethyl group and the carboxylic acid moiety in 2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid distinguishes it from similar compounds, potentially leading to different biological and chemical properties.

This compound's unique structure and properties make it a valuable tool in scientific research and industrial applications. Its versatility and potential for various applications highlight its importance in advancing scientific knowledge and technological development.

Properties

IUPAC Name

2-ethyl-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-8-9(12(19)20)11(18)6-4-3-5-7(10(6)17-8)13(14,15)16/h3-5H,2H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANGVTYJJMPLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)C2=C(N1)C(=CC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556433
Record name 2-Ethyl-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64321-70-6
Record name 2-Ethyl-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
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2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
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2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
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2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 5
2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 6
2-Ethyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid

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